6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one
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Overview
Description
6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a chromenone core, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine ring into the chromenone core. The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The chromenone core may also contribute to its biological activity by interacting with enzymes or other proteins involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- **6-[4-(3-chlorophenyl)piperazin-1-yl]nicotinonitrile .
Uniqueness
6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one is unique due to its combination of a piperazine ring, a chromenone core, and a chlorophenyl group. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H25ClN2O4 |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
6-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-7-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C24H25ClN2O4/c1-16-12-24(29)31-22-15-21(30-2)17(13-20(16)22)6-7-23(28)27-10-8-26(9-11-27)19-5-3-4-18(25)14-19/h3-5,12-15H,6-11H2,1-2H3 |
InChI Key |
OJQUTNYTBRJFEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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